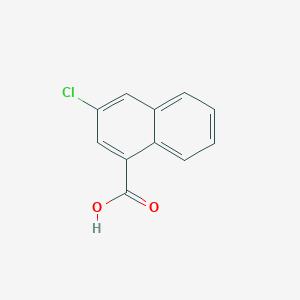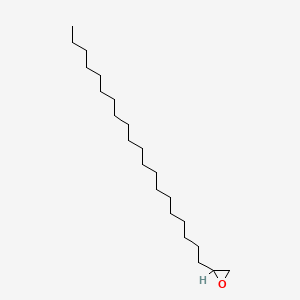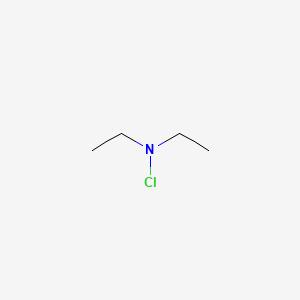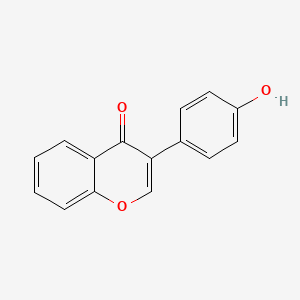
4'-羟基异黄酮
描述
4’-Hydroxyisoflavone is a type of isoflavonoid, a subclass of flavonoids characterized by possessing a benzene-ring connected to C-3 instead of C-2 . Isoflavonoids are polyphenolic secondary metabolites usually produced by plants adapting to changing ecological environments over a long period of time .
Synthesis Analysis
The synthesis of isoflavonoids like 4’-Hydroxyisoflavone involves the phenylpropanoid pathway. Phenylpropanoid and polyketone compounds are normally catalyzed by chalcone synthase to produce chalcones, and then cyclization of chalcones leads to generate flavonoids . A specific example of a similar compound, 5,7-Dimethoxyl-4′-hydroxyisoflavone, was synthesized using a 6-step synthetic protocol with 4-hydroxyphenylacetic acid and 3,5-dimethoxyphenol as the starting materials .Molecular Structure Analysis
While specific molecular structure analysis for 4’-Hydroxyisoflavone was not found, isoflavonoids generally have a common phenylchromen-4-one scaffold which can be substituted with a phenyl ring at C2 or C3 .Chemical Reactions Analysis
The biosynthesis of isoflavonoids is initiated by two enzymes with unusual catalytic activities; 2-hydroxyisoflavanone synthase (2-HIS), a membrane-bound cytochrome P450 catalyzing a coupled aryl-ring migration and hydroxylation, and 2-hydroxyisoflavanone dehydratase (2-HID), a member of a large carboxylesterase family that paradoxically catalyzes dehydration of 2-hydroxyisoflavanones to isoflavone .科学研究应用
抗病毒和抗烟草花叶病毒活性
4'-羟基异黄酮及其衍生物表现出显著的抗病毒活性。研究强调了它们对小核糖核酸病毒(包括脊髓灰质炎病毒和鼻病毒)的有效性,某些化合物对各种病毒类型表现出有效的体外活性 (De Meyer 等,1991)。此外,源自与 4'-羟基异黄酮密切相关的烟草叶子的异黄酮已显示出抗烟草花叶病毒(抗 TMV)活性,表明它们在植物病毒控制中的潜力 (Li 等,2015)。
代谢和生物利用度
已经研究了 4'-羟基异黄酮和相关化合物的代谢,以了解它们在生物系统中的生物利用度和转化。对大鼠中类黄酮代谢的研究表明,具有游离羟基(包括具有游离 4'-羟基)的化合物会发生显着代谢,产生各种代谢物 (Griffiths & Smith,1972)。
抗癌潜力
染料木黄酮是一种众所周知的异黄酮,其结构与 4'-羟基异黄酮相似,因其对癌症的潜在有益作用而备受关注。研究探索了染料木黄酮在各种癌症模型中的分子机制,包括其在凋亡诱导、细胞周期停滞和抗炎作用中的作用 (Tuli 等,2019)。这表明 4'-羟基异黄酮在癌症研究中具有更广泛的潜力。
药物应用
与 4'-羟基异黄酮密切相关的 7-羟基异黄酮及其衍生物的合成和研究突出了它们作为药物中间体的价值。这些化合物在预防某些疾病和治疗冠状动脉疾病等病症方面具有潜在的应用 (Li Shu-quan,2010)。
结构和光谱分析
染料木黄酮及其甲氧基衍生物(包括 4'-羟基异黄酮)的拉曼、红外和计算分析提供了对这些化合物的结构变化和振动光谱的见解。此类研究对于理解异黄酮的物理和化学性质至关重要,有助于它们在各个科学领域的应用 (Sekine 等,2011)。
未来方向
属性
IUPAC Name |
3-(4-hydroxyphenyl)chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O3/c16-11-7-5-10(6-8-11)13-9-18-14-4-2-1-3-12(14)15(13)17/h1-9,16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJDQPQWMJZEAPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CO2)C3=CC=C(C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60450148 | |
| Record name | 3-(4-hydroxyphenyl)-4H-chromen-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60450148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Hydroxyisoflavone | |
CAS RN |
58113-14-7 | |
| Record name | 3-(4-hydroxyphenyl)-4H-chromen-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60450148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details














Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

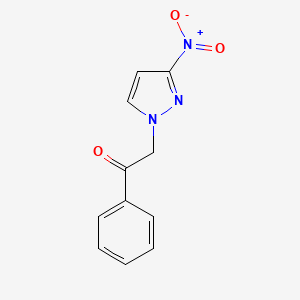
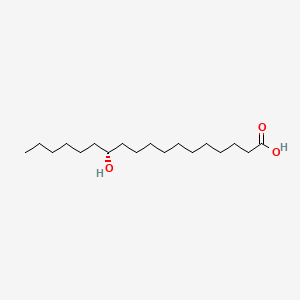
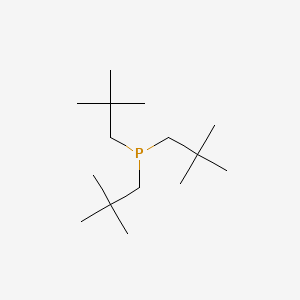
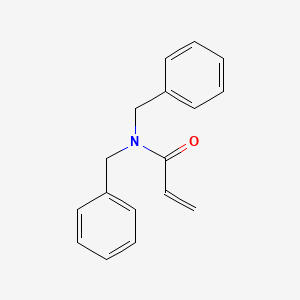
![3-Azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B3054014.png)
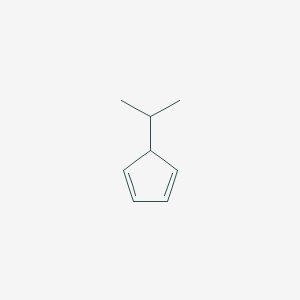
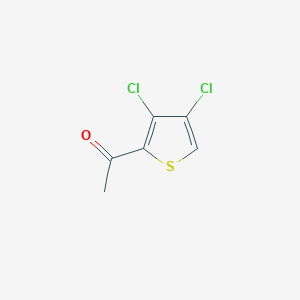
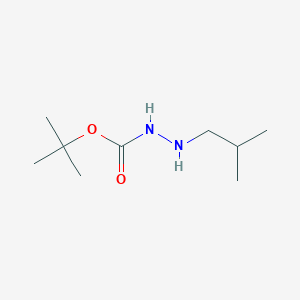
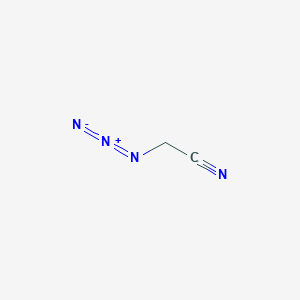
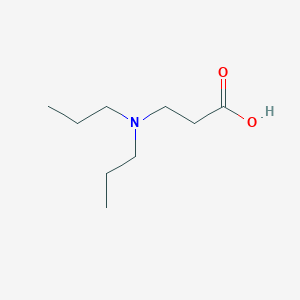
![N-[(3-carbamoylchromen-2-ylidene)amino]pyridine-4-carboxamide](/img/structure/B3054025.png)
